
(R)-(-)-2-Phenylpropionic acid
概要
説明
(-)-2-Phenylpropionic acid, also known as (R)-(-)-2-Phenylpropionic acid, is a naturally occurring organic compound found in plants and animals. It is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic use in numerous diseases and conditions.
科学的研究の応用
Metabolic Chiral Inversion
The metabolic chiral inversion of 2-arylpropionic acids, including 2-phenylpropionic acid, has been studied in various animals. Fournel and Caldwell (1986) observed that the chiral inversion occurred in rats and rabbits but not in mice. This process involves the transformation from the R-(-) to S-(+) form and varies with dosage and administration method. The extent of inversion is greater at specific doses, and the enantiomeric composition of the acid in urine remains consistent regardless of the administration route (Fournel & Caldwell, 1986).
Stereoselective Pharmacokinetics
Ikuta, Kawase, and Iwaki (2017) examined the stereoselective pharmacokinetics of 2-arylpropionic acid (2-APA) drugs, such as ibuprofen, which undergo chiral inversion from the inactive R-enantiomer to the active S-enantiomer. This study focused on the effects of inflammation on the pharmacokinetics and chiral inversion of 2-APA in rats, revealing significant changes in the total clearance of the drug under inflammatory conditions (Ikuta, Kawase, & Iwaki, 2017).
Catalytic Conversion in Pharmaceutical Synthesis
The conversion of cinnamaldehyde to 3-phenylpropionic acid, an intermediate for anti-AIDS drugs like Indinavir, has been achieved using ruthenium catalysts. This process, detailed by Vries, Roelfes, and Green (1998), highlights the use of 2-phenylpropionic acid derivatives in the synthesis of crucial pharmaceutical compounds (Vries, Roelfes, & Green, 1998).
Biocatalytic Cascade for Production
Wang, Song, Wu, Liu, Chen, and Liu (2019) presented an innovative amino-group-transformation biocatalytic process for synthesizing diverse phenylpropionic acids. This process utilizes simple phenols, pyruvate, and ammonia, offering a versatile and efficient method for producing various phenylpropionic acids, including derivatives of (R)-(-)-2-phenylpropionic acid (Wang et al., 2019).
Enantioselective Disposition
The disposition of 2-phenylpropionic acid and its enantiomers has been extensively studied to understand the enantioselective behavior of such drugs. Meffin, Sallustio, Purdie, and Jones (1987) used 2-phenylpropionic acid as a model compound to study the disposition of non-steroidal anti-inflammatory drugs, providing insights into the pharmacokinetic behavior of this compound (Meffin, Sallustio, Purdie, & Jones, 1987).
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is known that carboxylic acids, such as ®-(-)-2-phenylpropionic acid, can undergo a variety of reactions, including nucleophilic substitution reactions . In these reactions, the carboxylate group of the acid can capture a hydrogen ion, leading to various changes in the molecule .
Biochemical Pathways
Carboxylic acids are known to play a role in various metabolic processes . They can enter cellular respiration pathways, contribute to the synthesis of other molecules, and participate in acid-base reactions
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic effects .
Result of Action
The actions of carboxylic acids can lead to various changes at the molecular and cellular levels, such as alterations in ph, reactions with other molecules, and participation in metabolic processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
492-37-5, 2328-24-7, 7782-26-5 | |
| Record name | 2-Phenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245033 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7782-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-(-)-2-Phenylpropionic acid?
A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.
Q2: How can the enantiomers of 2-Phenylpropionic acid be differentiated analytically?
A2: Several methods can be employed for the enantioseparation of 2-Phenylpropionic acid:
- Enantioselective gas chromatography: Utilizes a chiral stationary phase like octakis-(2,6-di-O-tert-butyldimethylsilyl)-γ-cyclodextrin to separate the enantiomers based on differential interactions. []
- Chiral mobile phase additive in HPLC: Employs a chiral additive like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the mobile phase to form diastereomeric complexes with the enantiomers, allowing for separation on a reversed-phase C18 column. []
- Two-dimensional thin-layer chromatography (TLC): Achieved by impregnating a silica gel layer with a chiral selector like L-arginine and developing with a suitable mobile phase. []
Q3: Does the gelation property of this compound influence its chiral stability?
A3: Yes, this compound, like some other profens, exhibits a tendency to gel in certain solvents. This gelation property significantly increases the solution's viscosity, affecting the diffusion rate of intermediate species during transenantiomerization. This phenomenon, driven by diffusion-driven instability, can lead to oscillatory changes in the enantiomeric ratio. [, , ] Storing the compound in a non-aqueous solvent like dichloromethane can suppress but not completely eliminate this oscillatory behavior. []
Q4: How does the acidity of the solution impact the oscillatory transenantiomerization of this compound?
A4: The mechanism of oscillatory transenantiomerization in profens like this compound likely involves keto-enol tautomerism. This process is favored in basic environments and hampered in acidic ones. Experiments show that an acidic environment stabilizes this compound in its initial enantiomeric form, while a basic environment facilitates partial conversion to its (S)-(+)-enantiomer, supporting the role of keto-enol tautomerism. []
Q5: Does this compound show stereoselective inhibition of monocarboxylate transporters?
A5: Research indicates that while this compound itself does not exhibit stereoselective inhibition of monocarboxylate transporters, the presence of specific structural features like 2-hydroxy or 2-methoxy groups in related compounds can lead to stereoselective transport across intestinal epithelial cells. [] This suggests that the substitution pattern on the phenyl ring can significantly influence the interaction with biological targets.
Q6: Does this compound play a role in disrupting biological pathways?
A6: While there's limited information on this compound specifically disrupting biological pathways, research on related compounds like Phenylacetic acid provides some insights. For instance, Indole-3-Acetic Acid produced by Burkholderia heleia acts as a Phenylacetic Acid antagonist, disrupting Tropolone biosynthesis in Burkholderia plantarii. [] This example underscores the potential for structurally similar compounds to interfere with specific metabolic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)


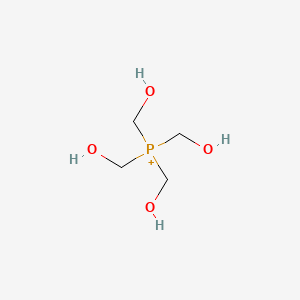
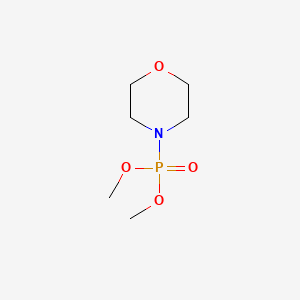

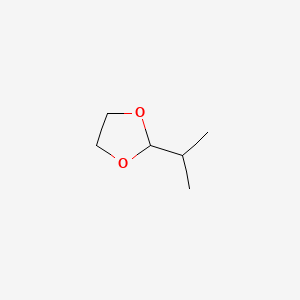

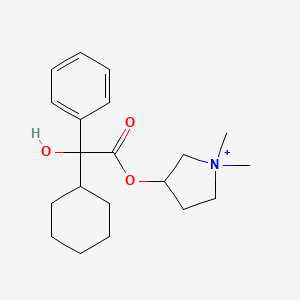
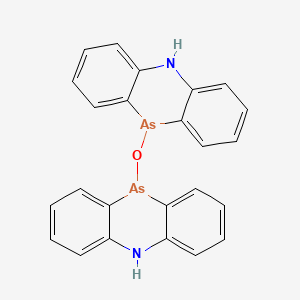
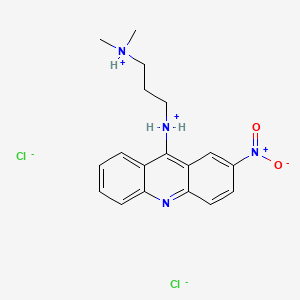
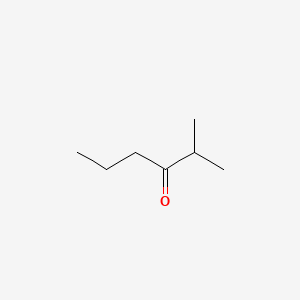

![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B1206166.png)